Propylene glycol dioleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYVXGZRGOICM-AUYXYSRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026721 | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-62-4, 102783-04-0 | |
| Record name | Propylene glycol dioleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2-ethanediyl dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Contemporary Chemical Science and Engineering
The importance of propylene (B89431) glycol dioleate stems from its versatile nature as a non-ionic surfactant, emulsifier, and lubricant. biosynth.comalfa-industry.comthegoodscentscompany.com Its molecular structure, featuring a propylene glycol backbone esterified with two oleic acid chains, imparts both hydrophilic and hydrophobic characteristics. evitachem.com This amphiphilic nature allows it to reduce surface tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. evitachem.com This property is fundamental to its use in various industrial and research applications.
In the realm of materials science, propylene glycol dioleate is investigated as a plasticizer and a component in the synthesis of advanced polymers. evitachem.comresearchgate.net Its ability to be epoxidized further expands its utility, creating derivatives with enhanced thermal stability and flexibility, which are crucial for developing environmentally friendly PVC plasticizers. researchgate.netspecialchem.com Research into epoxidized this compound has shown its potential as a sustainable alternative to traditional phthalate (B1215562) plasticizers. researchgate.netresearchgate.net Furthermore, its lubricating properties are being explored in the formulation of synthetic lubricants, sometimes in combination with ionic liquids to enhance performance in demanding applications like aluminum-steel lubrication. evitachem.comresearchgate.net
The compound also plays a role in nanotechnology, particularly in the formation of nanocapsules and nanoemulsions for drug delivery systems. google.comdovepress.com Its function as a liquid oil phase in these formulations is critical for encapsulating active pharmaceutical ingredients, potentially improving their solubility and bioavailability. google.compmarketresearch.com
Foundational Concepts and Scope of Academic Inquiry
Direct Esterification Routes for this compound
The direct esterification route involves the reaction of propylene glycol with two molar equivalents of oleic acid. This reaction is reversible and requires the removal of water, a byproduct, to drive the equilibrium towards the formation of the diester. evitachem.com
The efficiency of direct esterification is highly dependent on the catalytic system employed and the precise control of reaction parameters.
Acid catalysts are commonly employed to accelerate the direct esterification process. These catalysts protonate the carbonyl oxygen of the oleic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.
Commonly used acid catalysts include:
Sulfuric acid (H₂SO₄)
p-Toluenesulfonic acid (p-TSA) google.com
Solid acid catalysts like acidic montmorillonite (B579905) clays (B1170129) (KSF) researchgate.netresearchgate.net
The reaction is typically conducted at elevated temperatures, generally ranging from 150°C to 200°C, to facilitate the formation of the ester bonds. evitachem.comresearchgate.net The specific temperature can influence the reaction rate and the potential for side reactions. For instance, studies on similar esterification reactions have shown that increasing the temperature from 100°C to 170°C can significantly increase the esterification yield over a fixed reaction time. researchgate.net
To maximize the yield of this compound and enhance process efficiency, several strategies are implemented. A critical aspect is the continuous removal of water produced during the reaction, which shifts the chemical equilibrium toward the product side. evitachem.com This is often achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus.
Optimization studies focus on parameters such as reaction time, catalyst concentration, and the molar ratio of the reactants. Research on the esterification of glycols has shown that the reaction period is a key factor; extended reaction times of up to 8 hours can be necessary to achieve high yields of the desired ester, with monoester content reaching up to 90% in some systems. tanta.edu.eg The catalyst amount is also a critical variable, with studies investigating concentrations ranging from 4% to 16% (w/w) to find the optimal balance between reaction rate and process costs. researchgate.net
| Catalyst | Reactants | Molar Ratio (Glycol:Acid) | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | Propylene Glycol, Oleic Acid | Not Specified | 150-200 | Standard method requiring elevated temperatures. | evitachem.com |
| p-Toluenesulfonic Acid | Propylene Glycol, Palmitic Acid | Not Specified | Not Specified | Cited as a catalyst for esterification of propylene glycol. | google.com |
| Montmorillonite KSF | Ethylene (B1197577) Glycol, Oleic Acid | 1:2 | 100-170 | Yield increases significantly with temperature. | researchgate.net |
| None (Thermal) | Ethylene Glycol, Stearic Acid | 9:1 | 140 | High excess of glycol favors monoester formation (77.8% yield). | tanta.edu.eg |
The purity of the raw materials, propylene glycol and oleic acid, is paramount for achieving a high-quality final product. Impurities can lead to side reactions, resulting in undesirable byproducts and affecting the color and odor of the this compound. The use of purified fatty acids is standard practice. tanta.edu.eg According to food-grade specifications, propylene glycol esters should be derived from edible oils, fats, or their fatty acids, and the final product must meet strict purity criteria, with limits on free propylene glycol (≤ 1.5%) and acid value (≤ 4). fao.org
Stoichiometry, the molar ratio of reactants, is a critical factor in determining the final product composition. To produce the dioleate, a molar ratio of propylene glycol to oleic acid of approximately 1:2 is theoretically required. However, in practice, ratios may be adjusted to optimize the yield. Using a large excess of propylene glycol, for example, a 9:1 molar ratio of glycol to acid, has been shown to favor the formation of the monoester. tanta.edu.eg Therefore, precise control over the stoichiometry is essential to maximize the formation of this compound over its monoester counterpart.
Catalytic Systems and Optimized Reaction Conditions
Transesterification Processes for this compound Production
Transesterification is an alternative and widely used industrial method for producing propylene glycol esters. This process typically involves reacting triglycerides (fats or oils) with propylene glycol. fao.orgfao.org
In this pathway, the fatty acid chains from a triglyceride molecule, such as that from soybean oil or other vegetable oils, are transferred to the propylene glycol molecule. google.comdss.go.th This reaction is generally catalyzed by a base catalyst and results in a mixture of propylene glycol monoesters, diesters, and the original glycerol (B35011) backbone from the triglyceride, as well as residual mono- and diglycerides. fao.orgfao.org
Commonly employed catalysts include:
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) evitachem.com
Potassium acetate (B1210297) google.com
Lithium carbonate dss.go.th
The reaction conditions for transesterification can vary significantly. Some processes operate at moderate temperatures of 60-120°C with base catalysts like NaOH or KOH. evitachem.com Other patented methods describe processes running at much higher temperatures, from 180°C to 280°C, under an inert atmosphere using catalysts like potassium acetate. google.com The molar ratio of propylene glycol to the oil is a key parameter, with studies using ratios as high as 12:1 to drive the reaction. google.com Following the reaction, purification steps are necessary to neutralize the catalyst and remove byproducts like glycerol. google.com This route is often considered more economical than direct esterification due to the lower cost of triglycerides compared to purified fatty acids. google.com
| Catalyst | Reactants | Molar Ratio (Glycol:Oil) | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|
| NaOH or KOH | Propylene Glycol, Triglycerides | Not Specified | 60-120 | Common base-catalyzed method at moderate temperatures. | evitachem.com |
| Potassium Acetate | Propylene Glycol, Soybean Oil | ~12:1 | 180-280 | High-temperature process under inert atmosphere. | google.com |
| Lithium Carbonate | Propylene Glycol, Soybean Oil | 6:1 | 180-190 | Used to produce soy oil glycol esters for paint formulations. | dss.go.th |
| Sodium Hydroxide | Propylene Glycol, Triglycerides | Not Specified | 177-232 (350-450°F) | Commonly utilized industrial process for propylene glycol esters. | google.com |
Biocatalytic Synthesis Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for organic synthesis. acs.org The use of enzymes, particularly lipases, offers high selectivity and operates under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. acs.orglu.se These biological catalysts are increasingly implemented for the production of various chemicals, including esters for the cosmetic, food, and lubricant industries. lu.seresearchgate.net
The enzymatic synthesis of this compound and related esters predominantly involves the use of lipases. Lipases are versatile enzymes that can effectively catalyze esterification, transesterification, and interesterification reactions in environments with low water activity. lu.se A widely used and effective enzyme for this purpose is the lipase (B570770) B from Candida antarctica, often used in an immobilized form such as Novozym 435, to enhance stability and reusability. acs.orgresearchgate.net
Research has demonstrated the successful synthesis of various esters using lipase-catalyzed reactions. For instance, lipases have been employed to produce kojic acid esters, which are valued in the cosmetic industry, showcasing the broad applicability of this enzymatic approach. dss.go.th The synthesis of adipate (B1204190) esters for biolubricants has also been optimized using lipase catalysis in solvent-free systems, further underscoring the industrial potential of this green technology. dntb.gov.ua
A significant advancement in biocatalytic ester synthesis is the development of solvent-free reaction systems. rsc.org These systems are environmentally advantageous as they eliminate the need for organic solvents, leading to a cleaner process and easier product purification. researchgate.net However, solvent-free esterification of polyols can be challenging due to the high viscosity of the reactants, which can impede mixing and reduce reaction rates. acs.orgresearchgate.net
To address these challenges, innovative reactor designs have been developed. A notable example is the bubble column reactor, which has been proposed as an alternative to conventional stirred-tank reactors. acs.orgresearchgate.net This design uses gas bubbling (e.g., nitrogen) to achieve gentle and effective mixing in highly viscous systems, which also helps to remove the water byproduct and shift the reaction equilibrium towards the product. researchgate.netacs.orgresearchgate.net This method prevents the mechanical erosion of the immobilized enzyme that can occur with mechanical stirring. acs.orgresearchgate.net This reactor concept has proven effective for synthesizing various high-quality esters. acs.orgresearchgate.net
The table below summarizes research findings on the space-time yield for esters synthesized in a bubble column reactor.
Table 1: Performance of Bubble Column Reactor in Solvent-Free Ester Synthesis
| Product | Enzyme | Space-Time Yield (g/L/d) | Reference |
|---|---|---|---|
| PEG-55-Propylene Glycol Dioleate | Novozym 435 | 738 | acs.orgresearchgate.net |
| Polyglycerol-3 Laurate | Novozym 435 | 3042 | acs.orgresearchgate.net |
Synthesis of Positional Isomers and Related Derivatives
The versatility of propylene glycol as a precursor allows for the synthesis of distinct positional isomers and a range of derivatives, including those from renewable sources. The specific isomer of the propylene glycol backbone (1,2-propanediol vs. 1,3-propanediol) determines the final structure and properties of the resulting diester.
This compound can exist as two primary positional isomers: 1,2-propylene glycol dioleate and 1,3-propylene glycol dioleate. The synthesis of these specific isomers is achieved by selecting the corresponding diol as the starting material. researchgate.net
1,2-Propylene Glycol Dioleate is synthesized through the esterification of oleic acid with 1,2-propanediol (commonly known as propylene glycol). researchgate.netchinafuran.com
1,3-Propylene Glycol Dioleate is synthesized by esterifying oleic acid with 1,3-propanediol (B51772). researchgate.netchinafuran.com
While both precursors share the same molecular formula (C₃H₈O₂), their atoms are arranged differently, making them structural isomers. chinafuran.comsprchemical.com This structural difference in the glycol backbone influences the physical and chemical properties of the resulting diesters. The synthesis of these distinct isomers has been reported in scientific literature following established esterification protocols. researchgate.net
There is a significant trend towards utilizing renewable feedstocks for the production of chemicals to enhance sustainability. mdpi.commdpi.com Propylene glycol and its derivatives are part of this green chemistry movement, with several pathways developed for their synthesis from bio-based sources.
A primary route to bio-based 1,2-propanediol is the hydrogenolysis of glycerol, which is a major byproduct of biodiesel production. mdpi.comcornell.edu This process converts a low-cost byproduct into a valuable chemical feedstock. mdpi.com Similarly, bio-based 1,3-propanediol can be produced through the fermentation of renewable resources like sugars. google.com
These bio-derived diols can then be used to synthesize esters. For example, a process has been described for producing 1,3-propanediol dioleate and other esters from biologically-produced 1,3-propanediol. google.com Research has also focused on producing environmentally friendly plasticizers by reacting propylene glycol with other bio-based materials like succinic acid and oleic acid. mdpi.com Furthermore, propylene glycol has been used as a substrate base along with fatty acid methyl esters (FAME) from palm oil to synthesize edible biolubricants, achieving high conversion rates (99%). unikl.edu.my This highlights the potential to replace conventional petroleum-based products with effective, bio-based alternatives. unikl.edu.my
Table 2: Overview of Bio-based Synthesis Routes for Propylene Glycol and its Esters
| Precursor | Bio-based Production Method | Resulting Product | Reference |
|---|---|---|---|
| Glycerol | Hydrogenolysis | 1,2-Propanediol (Propylene Glycol) | mdpi.comcornell.edu |
| Sugars (e.g., Glucose) | Microbial Fermentation | 1,3-Propanediol | google.com |
| Bio-based 1,3-Propanediol | Esterification with Oleic Acid | 1,3-Propanediol Dioleate | google.com |
| Propylene Glycol & FAME | Transesterification | Propylene Glycol Diester (Biolubricant) | unikl.edu.my |
Table of Compounds
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-Propanediol |
| 1,3-Propanediol |
| Adipate Ester |
| Fatty Acid Methyl Ester (FAME) |
| Glycerol |
| Kojic Acid |
| Lauric Acid |
| Lauroyl Chloride |
| Myristyl Myristate |
| Novozym 435 |
| Octanoyl Chloride |
| Oleic Acid |
| Oleic Acid Chloride |
| Oleic Anhydride |
| PEG-55-Propylene Glycol Dioleate |
| Polyglycerol-3 Laurate |
| Propylene Glycol |
| Propylene Glycol Dicaprylate |
| Propylene Glycol Dilaurate |
| This compound |
| Propylene Glycol Oleate (B1233923) |
| Pyridine |
Chemical Reactivity and Transformation Studies
Hydrolysis Kinetics and Mechanisms
The hydrolysis of propylene (B89431) glycol dioleate involves the cleavage of its two ester bonds, a reaction significantly influenced by the surrounding chemical environment, particularly pH. This process results in the liberation of propylene glycol and two molecules of oleic acid.
Influence of pH and Aqueous Environment on Degradation
The degradation of propylene glycol dioleate in an aqueous environment is primarily driven by hydrolysis, the rate of which is highly dependent on the pH of the solution. Like other carboxylic acid esters, its hydrolysis can be catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis proceeds through the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In alkaline environments, hydrolysis is significantly accelerated. The hydroxide (B78521) ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon of the ester. This base-catalyzed hydrolysis, also known as saponification, is generally much faster than acid-catalyzed or neutral hydrolysis. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org
Table 1: General Influence of pH on Ester Hydrolysis Rate
| pH Range | Predominant Mechanism | Relative Rate of Hydrolysis |
| < 3 | Acid-Catalyzed | Moderate to Fast |
| 3 - 6 | Neutral (Water-Catalyzed) | Slowest |
| > 8 | Base-Catalyzed (Saponification) | Fast to Very Fast |
This table represents a generalized trend for ester hydrolysis and is not based on specific experimental data for this compound.
Characterization of Hydrolysis Products
The complete hydrolysis of one molecule of this compound yields one molecule of propylene glycol and two molecules of oleic acid.
Propylene Glycol: A viscous, colorless liquid that is miscible with water. wikipedia.org Its presence can be confirmed and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often after derivatization. cdc.govgcms.czresearchgate.net High-performance liquid chromatography (HPLC) can also be employed for its analysis. sigmaaldrich.com
Oleic Acid: A monounsaturated omega-9 fatty acid. As a product of hydrolysis, it can be identified and quantified using methods like GC-MS after conversion to its more volatile methyl ester. science.gov
In cases of partial hydrolysis, propylene glycol monooleate would also be present in the product mixture. The separation and identification of these various components—unreacted this compound, propylene glycol monooleate, propylene glycol, and oleic acid—can be achieved through chromatographic techniques. fao.org
Advanced Transesterification Reactions for Functionalization
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a versatile method for modifying the properties of this compound. This reaction can be used to introduce new functionalities into the molecule, leading to the formation of novel diesters and polyol derivatives. These reactions are typically catalyzed by acids, bases, or enzymes (lipases).
Reaction with Diverse Alcohols and Fatty Acids
This compound can undergo transesterification with a variety of alcohols. For instance, reaction with a different alcohol, such as a polyol, can lead to the formation of a new diester and the release of propylene glycol. The equilibrium of this reaction can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products. saudijournals.com
Enzymatic transesterification, often utilizing lipases, offers a high degree of selectivity and milder reaction conditions compared to chemical catalysis. mattioli1885journals.com This method can be employed to produce structured lipids where specific fatty acids are incorporated at particular positions on the glycerol (B35011) or, in this case, propylene glycol backbone. nih.govnih.govmdpi.com For example, reacting this compound with a short-chain fatty acid in the presence of a suitable lipase (B570770) could result in a mixed diester containing both oleic acid and the short-chain fatty acid.
Formation of Novel Diester and Polyol Derivatives
Through transesterification, this compound can be a starting material for the synthesis of a range of derivatives with tailored properties.
Novel Diesters: Reaction with diols or other polyols can lead to the formation of more complex polyester (B1180765) structures. For example, transesterification with a long-chain diol could yield a molecule with two ester groups separated by a longer flexible chain, potentially altering its physical properties such as viscosity and lubricity.
Polyol Derivatives: Transesterification with polyhydric alcohols like pentaerythritol (B129877) or trimethylolpropane (B17298) can produce polyol esters. tubitak.gov.tr These reactions, often driven by the removal of the lower-boiling alcohol (propylene glycol), can result in compounds with multiple ester groups attached to a central polyol core. Such derivatives are valuable as biolubricants due to their high viscosity index and thermal stability. tubitak.gov.tr
Table 2: Examples of Potential Transesterification Reactions of this compound
| Reactant Alcohol/Fatty Acid | Potential Product | Catalyst Example | Potential Application of Product |
| Pentaerythritol | Pentaerythritol tetraoleate | Sodium methoxide | High-performance lubricant |
| Trimethylolpropane | Trimethylolpropane trioleate | Sulfuric acid | Lubricant, hydraulic fluid |
| Caprylic Acid | Propylene glycol oleate (B1233923) caprylate | Lipase | Structured lipid in food applications |
| Diethylene Glycol | Diethylene glycol dioleate | Sodium hydroxide | Plasticizer, solvent |
This table provides hypothetical examples of transesterification reactions for functionalization.
Oxidation Pathways of Unsaturated Moieties in this compound
The two oleic acid chains in this compound each contain a carbon-carbon double bond, which are susceptible to oxidation. This process, known as autoxidation, is a free-radical chain reaction that can be initiated by factors such as heat, light, and the presence of metal ions. science.gov The oxidation of these unsaturated moieties leads to the formation of a complex mixture of degradation products, which can affect the color, odor, and performance of the compound.
The generally accepted mechanism for the autoxidation of unsaturated lipids involves three main stages: initiation, propagation, and termination. nih.govyoutube.com
Initiation: The process begins with the abstraction of a hydrogen atom from an allylic position (the carbon atom adjacent to the double bond) to form a lipid radical (L•). This is the rate-limiting step and is facilitated by the relative weakness of the allylic C-H bond.
Propagation: The lipid radical reacts rapidly with molecular oxygen to form a peroxyl radical (LOO•). nih.gov This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid chain, forming a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products.
The primary oxidation products are hydroperoxides. These are relatively unstable and can decompose to form a variety of secondary oxidation products, including:
Aldehydes and Ketones: Cleavage of the hydroperoxides can lead to the formation of volatile and non-volatile aldehydes and ketones, which often contribute to rancid odors. nih.gov
Epoxides: The double bond can be epoxidized, particularly in the presence of peroxy acids which can form from the oxidation of aldehydes. mdpi.com
Alcohols and Carboxylic Acids: Further oxidation and degradation can lead to the formation of various alcohols and short-chain carboxylic acids. mdpi.com
The propylene glycol moiety itself can also undergo oxidation, particularly at elevated temperatures, to form products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid. nih.govresearchgate.net
Table 3: Major Classes of Oxidation Products from this compound
| Precursor Moiety | Primary Oxidation Products | Secondary Oxidation Products |
| Oleic Acid Chain | Lipid Hydroperoxides (LOOH) | Aldehydes, Ketones, Epoxides, Alcohols, Short-chain Carboxylic Acids |
| Propylene Glycol Backbone | N/A | Propionaldehyde, Lactic Acid, Pyruvic Acid, Acetic Acid |
This table summarizes the general classes of oxidation products and is not an exhaustive list.
Formation of Hydroperoxides and Secondary Degradation Products
The initial step in the oxidative degradation of this compound involves the formation of hydroperoxides. This process is analogous to the well-studied autoxidation of unsaturated fatty acids. The presence of allylic hydrogens (hydrogens on the carbon atoms adjacent to the double bonds) in the oleic acid chains makes them susceptible to abstraction by radical species. This initiates a free radical chain reaction, leading to the formation of hydroperoxides as the primary oxidation products. nih.gov In the case of oleic acid moieties, hydrogen abstraction can occur at either the C8 or C11 positions, resulting in the formation of a mixture of four isomeric hydroperoxides: 8-hydroperoxy-, 9-hydroperoxy-, 10-hydroperoxy-, and 11-hydroperoxy-octadecenoate. researchgate.net
These primary hydroperoxides are relatively unstable and can undergo further reactions to form a complex mixture of secondary degradation products. These secondary products can include aldehydes, ketones, and carboxylic acids, which contribute to changes in the physical and chemical properties of the substance. ingredi.com The degradation of the propylene glycol portion of the molecule under oxidative conditions can also contribute to the formation of smaller volatile compounds such as formaldehyde (B43269) and acetaldehyde. researchgate.net The ozonolysis of unsaturated fatty acid esters is another pathway that can lead to the formation of aldehydes and hydrogen peroxide. nih.gov
Stability Investigations under Oxidative Stress Conditions
The stability of this compound under oxidative stress is a critical factor for its application in environments where it may be exposed to heat, light, and oxygen. The rate of oxidation is influenced by factors such as temperature, the presence of pro-oxidants (like metal ions), and antioxidants. ingredi.com
Studies on propylene glycol have shown that it tends to oxidize at high temperatures, especially in the presence of oxygen, leading to the formation of acidic and aldehydic byproducts. penray.com While specific data on the oxidative stability of this compound is limited, it is expected to exhibit lower stability compared to its saturated counterparts due to the presence of reactive double bonds. The progress of oxidation can be monitored by measuring parameters such as peroxide value (PV), which indicates the concentration of hydroperoxides, and anisidine value (AV), which measures the content of secondary oxidation products like aldehydes.
Interactive Table:
Epoxidation Chemistry of this compound
Epoxidation is a chemical process that converts the carbon-carbon double bonds in the oleic acid chains of this compound into epoxide (oxirane) rings. This transformation significantly alters the chemical and physical properties of the molecule, leading to a product with enhanced stability and reactivity for further chemical modifications. Epoxidized this compound is used as a plasticizer and stabilizer in various polymer formulations. specialchem.com
Catalytic Systems for Epoxide Ring Formation
The epoxidation of unsaturated fatty acid esters like this compound is typically carried out using a peroxy acid, which can be generated in situ from a carboxylic acid (e.g., acetic acid or formic acid) and hydrogen peroxide. The reaction is often catalyzed by a strong mineral acid. nih.gov However, to improve selectivity and reduce side reactions like oxirane ring-opening, various heterogeneous and homogeneous catalytic systems have been developed.
Commonly employed catalytic systems include:
Acidic Ion Exchange Resins: These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and reusability. scialert.net
Titanium-based Catalysts: Ti(IV)-grafted silica (B1680970) and other titanium-containing catalysts have shown high efficiency in the epoxidation of vegetable oils. scialert.netrwth-aachen.de
Tungsten-based Catalysts: Phosphotungstic heteropolyacids and other tungsten compounds are effective catalysts for epoxidation with hydrogen peroxide. scialert.netmdpi.com
Enzymatic Catalysis: Lipases can be used as biocatalysts for the chemoenzymatic epoxidation of fatty acid esters, offering high selectivity under mild reaction conditions. nih.govresearchgate.net
Interactive Table:
Advanced Analytical Characterization and Quantification Methods
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in verifying the chemical structure and assessing the purity of propylene (B89431) glycol dioleate. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of propylene glycol dioleate. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide critical data for confirming the compound's identity and structure. cir-safety.orgresearchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. researchgate.net The carbonyl carbons of the ester groups, the carbons of the propylene glycol backbone, and the carbons of the oleic acid chains, including those of the double bonds, all resonate at characteristic chemical shifts. researchgate.netchemicalbook.com For example, the presence of C=O and C-OH structures can be confirmed by their respective chemical shifts. researchgate.net
Table 1: Representative NMR Data for Propylene Glycol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H | ~1.14 | Doublet | CDCl₃ |
| ¹H | ~3.40 | Multiplet | CDCl₃ |
| ¹H | ~3.90 | Multiplet | CDCl₃ |
| ¹³C | ~18.6 | - | CDCl₃ |
| ¹³C | ~67.8 | - | CDCl₃ |
| ¹³C | ~68.2 | - | CDCl₃ |
Note: This table is based on general data for propylene glycol and may not represent the exact shifts in this compound due to the esterification. chemicalbook.comresearchgate.netguidechem.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound, confirming the esterification of propylene glycol with oleic acid. acs.orghjresearch.com The FT-IR spectrum of the product will show a distinct shift in the C=O stretching vibration peak compared to that of the starting oleic acid, typically from around 1709 cm⁻¹ to approximately 1739 cm⁻¹. researchgate.net
Key characteristic absorption bands in the FT-IR spectrum of this compound include:
C=O stretching vibration: Confirms the presence of the ester functional group. researchgate.netresearchgate.net
C-O stretching vibration: Also characteristic of the ester linkage.
C-H stretching vibrations: Corresponding to the aliphatic chains of the oleic acid moieties. researchgate.net
C=C stretching vibration: Indicative of the double bonds within the oleate (B1233923) chains. researchgate.net
The disappearance or significant reduction of the broad O-H stretching band from the propylene glycol starting material further confirms the completion of the esterification reaction. researchgate.net
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantitative analysis.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection for Compositional Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for analyzing the composition of this compound and identifying any impurities. acs.orghjresearch.comresearchgate.net The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed structural information on each separated component by analyzing their mass-to-charge ratio and fragmentation patterns. nih.gov This technique is particularly useful for identifying different fatty acid esters that may be present in the sample. researchgate.net The use of an internal standard method in GC-MS analysis allows for quantitative determination of the components. researchgate.net
Gas Chromatography with Flame Ionization Detection (FID) or Electron Capture Detection (ECD) for Quantitative Analysis
For the quantitative analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a commonly employed and robust technique. cir-safety.org FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for accurate quantification. shimadzu.comperkinelmer.com The United States Pharmacopeia (USP) monographs for related compounds like propylene glycol specify GC-FID for purity and impurity analysis. shimadzu.comperkinelmer.com The method can be optimized for the analysis of glycols, and derivatization techniques can be used to improve sensitivity and peak shape. tdl.org While less common for this specific compound, Electron Capture Detection (ECD) could be utilized if the molecule is derivatized with an electron-capturing group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural elucidation. cir-safety.orgacs.org When subjected to ionization in a mass spectrometer, the this compound molecule will form a molecular ion, the mass of which confirms the compound's molecular weight. alfa-chemistry.comchemspider.comspectrumchemical.com
Further fragmentation of the molecular ion provides valuable structural information. For instance, the neutral loss of a fatty acid from the protonated molecule is a common fragmentation pathway. acs.org The resulting fragment ions can provide insights into the original structure of the molecule. acs.orgmpg.de Cryogenic infrared ion spectroscopy, in conjunction with mass spectrometry, has been used to study the fragmentation mechanisms of related glycerolipids, revealing the formation of characteristic dioxane-type fragments from 1,3-propylene glycol dioleate. acs.orgmpg.de
Comprehensive Analytical Protocols for this compound and its Esters
A range of analytical methods are available for the comprehensive analysis of propylene glycol esters. cir-safety.org Gas chromatography (GC) is a primary and preferred technique for the quantification of propylene glycol and its esters due to the ease of sample preparation and the accuracy of concentration measurements. cdc.gov
For complex matrices, sample preparation is a critical step and may involve:
Extraction : Liquid-liquid extraction with solvents like hexane (B92381) can be used to separate the esters from fatty matrices. cdc.gov For solid samples, extraction with methanol (B129727) or other suitable organic solvents is common. nih.gov
Derivatization : To improve volatility and thermal stability for GC analysis, the free hydroxyl groups of propylene glycol or monoesters can be derivatized, for example, using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Chromatography : High-resolution capillary GC is typically used. cdc.govnih.gov
Detection : A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. cdc.govosha.gov Mass Spectrometry (MS) is used for definitive identification of the esters and their by-products. cir-safety.orgcdc.gov
Other analytical techniques that have been reported for the analysis of propylene glycol esters include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Infrared Spectrometry. cir-safety.org
The table below outlines common analytical methods used for propylene glycol and its esters.
| Analytical Method | Sample Preparation | Detection | Application | Reference(s) |
| Gas Chromatography (GC) | Direct injection, extraction, or derivatization | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification and identification in various matrices (biological, environmental, food, cosmetics) | cdc.gov, cir-safety.org, nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Liquid extraction | Refractive Index (RI), UV | Quantification, especially for non-volatile or thermally labile related compounds | cir-safety.org, nih.gov |
| Thin-Layer Chromatography (TLC) | Direct application or after extraction | Staining Reagents | Qualitative screening and separation | cir-safety.org |
| Infrared (IR) Spectrometry | Direct analysis | IR Detector | Functional group identification and structural confirmation | cir-safety.org |
This interactive table summarizes established analytical protocols.
Development of Novel Analytical Approaches and Refinements for Enhanced Accuracy
To overcome the limitations of conventional methods and to gain deeper structural insights, novel analytical approaches are continuously being developed.
A significant refinement in the structural analysis of this compound involves the coupling of mass spectrometry with advanced spectroscopic techniques. The use of cryogenic gas-phase infrared (IR) spectroscopy to analyze mass-selected fragment ions represents a powerful method to experimentally confirm the structure of dissociation products, such as the dioxolane and dioxane rings formed during fragmentation. acs.orgacs.orgnih.gov This approach provides a much higher degree of certainty in structural assignments compared to relying on MS/MS data alone. acs.org
For the analysis of the parent compound, propylene glycol, which can be present as a residual reactant, a novel derivatization-free liquid chromatography method has been developed. nih.gov This method uses a ligand-exchange column with refractometric (RI) detection and allows for the simple and selective determination of propylene glycol without the need for chemical derivatization, providing a convenient alternative to GC methods. nih.gov
Furthermore, the application of tandem mass spectrometry (MS/MS) techniques is crucial for detailed structural characterization. db-thueringen.de By isolating a specific ion and inducing further fragmentation, MS/MS provides more detailed information about the connectivity and architecture of the molecule, which is invaluable for distinguishing between isomers and identifying components in a complex mixture. db-thueringen.de
Research on Functional Applications in Material Science and Chemical Systems
Propylene (B89431) Glycol Dioleate as a Lubricant Base Stock and Performance Additive
In the field of lubrication, propylene glycol dioleate serves as a synthetic lubricant base fluid and a performance-enhancing additive. parchem.comitalmatch.com Its utility stems from its favorable chemical and physical properties, which are directly linked to its molecular composition.
The performance of this compound in lubricating applications is a direct consequence of its chemical structure. As a diester, it possesses distinct features that govern its behavior as a lubricant.
Ester Functionality : The ester groups within the molecule are polar. This polarity promotes adhesion to metal surfaces, forming a protective film that reduces friction and wear. The interaction of polar functional groups can lead to thicker oil films compared to non-polar hydrocarbon oils. researchgate.net
Fatty Acid Chains : The long, unsaturated oleic acid chains contribute to the compound's excellent lubricity and a high viscosity index. The length and branching of these chains are fundamental determinants of a lubricant's viscosity and flow characteristics. mdpi.com
These structural elements combine to provide a balance of properties, making this compound suitable for use in various industrial oils and greases. nih.gov
Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. This compound is evaluated for its ability to minimize friction and wear in mechanical systems. It is used as an emulsifier and lubricant in formulations for leather processing and metalworking. lubeperformanceadditives.comsomu-group.comthegoodscentscompany.com
While specific tribological data for pure this compound is highly dependent on the system in which it is tested, the performance of its constituent components provides insight. Propylene glycol, for instance, is known to improve the viscosity of water-based lubricants. mytribos.org Studies have shown that the addition of propylene glycol to water-based lubricants containing nanopowder additives can effectively reduce the coefficient of friction and wear loss. mytribos.orgnih.gov As an ester, this compound functions as a boundary lubricant, where its molecules form a thin, durable film on surfaces, which is critical under high-load conditions where the bulk oil film may break down.
Investigations into this compound as a Polymer Plasticizer
This compound is investigated as a plasticizer for polymers, most notably for polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. kinampark.com
There is a significant industry trend moving away from traditional phthalate-based plasticizers due to health and environmental concerns. pishrochem.com This has driven research into safer, more sustainable alternatives, often derived from renewable resources. pishrochem.comthesuntek.com this compound, which can be synthesized from plant-derived oleic acid and propylene glycol, fits into the category of a bio-based, environmentally friendly plasticizer. mdpi.comnih.gov
A key performance issue with plasticizers is their tendency to migrate, or leach out of the polymer matrix over time, which can lead to embrittlement of the material and contamination of the surrounding environment. diva-portal.org Polymeric plasticizers and those with higher molecular weights, like this compound, exhibit reduced migration compared to smaller molecules like some common phthalates. google.com Research into esters of succinic acid, oleic acid, and propylene glycol has shown that these compounds can serve as effective, non-migrating plasticizers for PVC. mdpi.com
The addition of a plasticizer like this compound significantly affects the processing of PVC. It acts as an internal lubricant, reducing the friction between polymer chains and thereby lowering the melt viscosity and the glass transition temperature (Tg) of the polymer blend. kinampark.comuobabylon.edu.iq This allows for lower processing temperatures, which can reduce energy consumption and minimize thermal degradation of the PVC. google.com
The gelation of PVC is a critical stage in processing where the PVC powder particles are broken down and fuse into a homogeneous, continuous melt. youtube.com Plasticizers play a crucial role in this process. They penetrate the porous PVC resin particles, swelling them and facilitating the disentanglement of polymer chains. kinampark.com This leads to a more efficient and complete gelation process, which is essential for achieving the desired final properties of the PVC product. uobabylon.edu.iq The use of highly solvating plasticizers can lead to faster fusion at lower temperatures. google.com
The primary function of a plasticizer is to modify the mechanical properties of a polymer, transforming a rigid material like unplasticized PVC into a flexible one. specialchem.com The incorporation of this compound into a PVC matrix increases the "free volume" between polymer chains, allowing them to slide past one another more easily. kinampark.com
This increased molecular mobility results in a decrease in tensile strength and hardness, and a significant increase in the elongation at break, which is a measure of a material's ductility. nih.govisca.me For example, studies on similar bio-based ester plasticizers for PVC have demonstrated these effects clearly. mdpi.com The extent of this modulation is dependent on the concentration of the plasticizer used.
Table 1: Effect of Bio-based Ester Plasticizer on Mechanical Properties of PVC
| Property | Unplasticized PVC (Typical Values) | PVC with 50 PHR* Ester Plasticizer mdpi.com |
| Tensile Strength (MPa) | 41-45 | ~19 |
| Elongation at Break (%) | < 45 | ~250 |
*PHR: Parts per hundred parts of resin. Data for ester plasticizer synthesized from succinic acid, oleic acid, and propylene glycol is used as a proxy to illustrate the expected effect of this compound.
Studies on Plasticizer Migration Resistance in Polymer Matrices
A critical performance metric for a plasticizer is its resistance to migration, which is the tendency of the plasticizer to leach out from the polymer matrix over time. This phenomenon can lead to a loss of flexibility in the final product and contamination of the surrounding environment. The migration resistance of a plasticizer is strongly influenced by its molecular weight and chemical structure; higher molecular weight and increased polarity generally lead to lower migration rates.
While specific migration data for this compound is not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally similar high-molecular-weight oleate (B1233923) esters. For instance, research on epoxidized trimethylolpropane (B17298) trioleate (EPO), another plasticizer derived from oleic acid, demonstrates superior migration resistance compared to conventional petrochemical plasticizers like di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH).
In a comparative study, the migration of these plasticizers from a Polyvinyl Chloride (PVC) matrix into n-heptane was measured over seven days. The results indicated that the bio-based oleate plasticizer exhibited significantly lower weight loss, underscoring the excellent permanence of high-molar-mass esters within the polymer. scielo.br
| Plasticizer Formulation (50 phr in PVC) | Weight Loss after 7 Days in n-heptane (%) |
|---|
Data sourced from a study on epoxidized trimethylolpropane trioleate (EPO), a high-molar-mass oleate ester plasticizer, and di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH). scielo.br
The data illustrates that formulations containing the oleate-based plasticizer (EPO) either alone or in blends showed substantially less migration than the formulation with the conventional plasticizer (DOCH) alone. This is attributed to the larger molecular size of EPO, which hinders its diffusion through the PVC matrix. scielo.br This principle suggests that this compound, as a diester with a significant molecular weight (605.0 g/mol ), would also exhibit favorable migration resistance compared to smaller, more mobile plasticizers like phthalates. nih.gov
Thermal and Thermo-oxidative Stability of Plasticized Systems
The thermal stability of a plasticized polymer system is crucial for its processing and end-use application performance. The addition of a plasticizer can alter the degradation temperature of the polymer. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the weight loss of a material as a function of temperature.
Studies on PVC plasticized with high-molar-mass oleate esters, such as EPO, have shown a significant improvement in the thermal stability of the polymer. The polar ester and epoxy groups of the plasticizer interact with the polar C-Cl bond in the PVC chain, which can help to stabilize the polymer and delay the onset of thermal degradation. scielo.br The first stage of PVC degradation involves dehydrochlorination, and an effective plasticizer can increase the temperature at which this process begins. researchgate.net
In one study, the addition of 50 parts per hundred resin (phr) of EPO to PVC increased the onset degradation temperature (Tonset) by 40 °C compared to unplasticized PVC resin. scielo.br This enhancement is critical for melt processing, where the polymer is exposed to high temperatures.
| PVC Formulation | Tonset (°C) | T50 (°C) | TM1 (°C) |
|---|
Tonset: Initial decomposition temperature. T50: Temperature at 50% weight loss. TM1: Temperature of maximum degradation rate for the first degradation process. Data is for epoxidized trimethylolpropane trioleate (EPO) and di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH). scielo.br
The results from the TGA analysis clearly indicate that the oleate-based plasticizer imparts greater thermal stability to the PVC compared to the conventional plasticizer, as evidenced by the higher onset and peak degradation temperatures. scielo.br
Emulsifying and Surfactant Properties in Complex Formulations
This compound is recognized for its role as an emulsifying agent and surfactant. cosmeticsinfo.orgthegoodscentscompany.comindiamart.com Its molecular structure, featuring a hydrophilic propylene glycol head and two long, hydrophobic oleic acid tails, makes it effective at stabilizing mixtures of immiscible liquids like oil and water.
Mechanism of Emulsion Stabilization and Interfacial Tension Reduction
Emulsifiers function by adsorbing at the interface between two immiscible liquids, thereby reducing the interfacial tension. The amphiphilic nature of this compound allows it to orient itself at the oil-water boundary. The lipophilic (oil-loving) oleate chains penetrate the oil phase, while the more hydrophilic propylene glycol portion remains in or oriented towards the water phase.
This arrangement creates a stable interfacial film that surrounds the droplets of the dispersed phase, preventing them from coalescing. The reduction in interfacial energy makes the formation of smaller droplets energetically more favorable, leading to a more stable emulsion. This mechanism is fundamental to the function of nonionic surfactants in creating stable oil-in-water or water-in-oil emulsions. cosmeticsinfo.org
Behavior in Immiscible Liquid Systems
These diagrams typically show regions of single-phase microemulsion, where the components are fully miscible, as well as two-phase and multi-phase regions. For example, a pseudo-ternary phase diagram of a system containing propylene glycol, ethyl oleate, and a surfactant mixture reveals a transparent, single-phase microemulsion region that can be formed. researchgate.net The size and stability of this single-phase region are dependent on the ratios of the components. The ability of this compound to act as a surfactant helps to broaden the microemulsion region, indicating its capacity to bring oil and water into a single, stable phase.
This compound as a Chemical Intermediate and Reactant
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules.
Application in the Synthesis of Other Esters (e.g., PEG-55-propylene glycol dioleate)
Propylene glycol esters are key precursors in the production of PEGylated surfactants. The synthesis of a compound like PEG-55-propylene glycol oleate is a multi-step process. The initial step is the esterification of oleic acid with propylene glycol in the presence of a catalyst to produce a propylene glycol oleate ester.
Following the initial esterification, the resulting propylene glycol oleate ester undergoes a process known as PEGylation. This involves reacting the intermediate ester with polyethylene (B3416737) glycol (PEG), specifically a molecule with an average of 55 ethylene (B1197577) oxide units. This reaction attaches the long, hydrophilic PEG chain to the propylene glycol oleate molecule, resulting in the final PEG-55-propylene glycol oleate surfactant. While the dioleate could be used, it is more chemically direct for the propylene glycol monooleate to serve as the intermediate, as it possesses a free hydroxyl group necessary for the subsequent reaction with the polyethylene glycol chain.
Role in Multi-component Reaction Systems
This compound, a diester of propylene glycol and oleic acid, is characterized by its large, non-polar, and hydrophobic nature. While direct experimental studies detailing the specific role of this compound in multi-component reaction (MCR) systems are not extensively documented in scientific literature, its chemical properties allow for a theoretical exploration of its potential functions within such reactions, primarily as a reaction medium.
The behavior of this compound in a multi-component reaction would be largely dictated by its physical properties as a non-polar, aprotic solvent. Multi-component reactions, such as the Passerini and Ugi reactions, are powerful tools in organic synthesis, and their efficiency is often highly dependent on the choice of solvent.
The Passerini Reaction in a Non-Polar Environment
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. This reaction is known to proceed more efficiently in non-polar, aprotic solvents. nih.govwikipedia.org The mechanism is believed to involve a concerted, non-ionic pathway that is favored in environments with low polarity. nih.govacs.org
Given these characteristics, this compound could serve as a suitable, albeit unconventional, reaction medium for the Passerini reaction. Its non-polar nature would align with the solvent requirements for favoring the concerted mechanism.
| Reaction Component | Typical Solvent Polarity | Favored Mechanism |
| Passerini Reaction | Non-polar, Aprotic | Concerted |
| Ugi Reaction | Polar, Protic | Ionic |
Table 1: General Solvent Preferences for Passerini and Ugi Reactions
In a hypothetical Passerini reaction conducted in this compound, the large, hydrophobic diester molecules would constitute the bulk medium. The more polar reactants (carboxylic acid and carbonyl compound) would likely experience a phenomenon analogous to the hydrophobic effect observed in aqueous solutions, but in reverse. nih.govwikipedia.org Instead of non-polar molecules aggregating to exclude water, the polar reactant molecules would tend to aggregate to minimize their interaction with the non-polar solvent.
This aggregation of reactants could lead to several potential effects on the reaction kinetics:
Increased Effective Concentration: The clustering of reactants would increase their effective local concentration, potentially leading to an increased reaction rate.
Favorable Pre-organization: The aggregation could orient the reactant molecules in a manner that is favorable for the reaction to occur, lowering the activation energy.
The Ugi Reaction and Solvent Polarity
In contrast to the Passerini reaction, the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, typically proceeds more efficiently in polar, protic solvents like methanol (B129727). acs.org The mechanism of the Ugi reaction is generally considered to be ionic. acs.org Therefore, a non-polar, aprotic solvent such as this compound would be expected to be a poor medium for facilitating the Ugi reaction, as it would not effectively stabilize the ionic intermediates involved in the reaction pathway.
This compound as an Inert Reaction Medium
Fatty acid esters are generally considered to be chemically inert under a wide range of reaction conditions. researchgate.netnih.gov This low reactivity is a desirable characteristic for a solvent, as it minimizes the likelihood of the solvent participating in side reactions with the reactants or intermediates. Propylene glycol esters are utilized in various applications, often as emulsifiers, stabilizers, or lubricants, highlighting their general stability. cnadditives.comcnchemsino.com
The primary role of this compound in a multi-component reaction system would therefore be to act as a physical medium that brings the reactants together, rather than participating chemically in the reaction. Its function would be to provide a phase in which the reactants can dissolve or disperse and subsequently react.
| Property of this compound | Potential Influence on a Multi-component Reaction |
| Non-polar Nature | Favors non-ionic reaction mechanisms (e.g., Passerini). |
| Aprotic Nature | Disfavors reactions proceeding through protonated intermediates. |
| Large Molecular Size | May influence diffusion rates of reactants. |
| Chemical Inertness | Unlikely to participate in side reactions. |
Table 2: Theoretical Influence of this compound Properties on Multi-component Reactions
Insufficient Data Available for Environmental Fate and Degradation of this compound
Detailed research on the environmental fate and degradation pathways of the chemical compound this compound is not sufficiently available in the public domain to construct a comprehensive scientific article based on the requested outline. While information exists for the related compound, propylene glycol, the distinct chemical nature of this compound—an ester of propylene glycol and oleic acid—means its environmental behavior cannot be extrapolated from data on propylene glycol alone.
Propylene glycol is a water-soluble, low-molecular-weight alcohol that is readily biodegradable in various environments. In contrast, this compound possesses long, unsaturated fatty acid chains, rendering it significantly less soluble in water and more lipophilic. This fundamental difference in chemical structure dictates that its interactions with microbial communities and its susceptibility to photochemical oxidation will be markedly different from those of propylene glycol.
Searches for specific studies on the aerobic and anaerobic degradation, biodegradation kinetics, persistence potential, and photochemical oxidation of this compound did not yield the detailed research findings necessary to address the user's structured request. Publicly available safety data sheets provide high-level ecotoxicity data but lack the in-depth analysis of degradation pathways and environmental half-lives required for a thorough scientific review.
Without specific research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article focusing solely on the environmental fate and degradation of this compound, as outlined in the user's request, cannot be produced at this time.
Environmental Fate and Degradation Research
Environmental Transport and Partitioning Behavior
The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For propylene (B89431) glycol dioleate, a comprehensive understanding of its transport and partitioning is essential for assessing its potential environmental impact.
Mobility in Soil and Potential for Groundwater Leaching
Volatilization from Water and Soil Matrices
The tendency of a chemical to volatilize, or evaporate, from water and soil surfaces is determined by its vapor pressure and Henry's Law constant. Research specifically quantifying the volatilization of propylene glycol dioleate from these environmental compartments has not been identified. Therefore, its potential to be transported through the atmosphere is currently unknown.
Adsorption to Sediment and Soil Particles
The extent to which this compound adsorbs to sediment and soil particles is a critical factor in determining its environmental mobility and bioavailability. However, specific data on the soil adsorption coefficient (Koc) for propylene glycol dioleale could not be located in the available scientific resources. This information is crucial for predicting its partitioning between solid and aqueous phases in the environment.
Bioaccumulation and Biomagnification Potential Assessments in Aquatic Organisms
Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, while biomagnification is the increase in concentration of a substance in organisms at successively higher levels in a food chain.
Currently, there is a lack of specific studies assessing the bioaccumulation and biomagnification potential of this compound in aquatic organisms. To evaluate these potentials, data on the octanol-water partitioning coefficient (Kow), bioconcentration factor (BCF), and biomagnification factor (BMF) are necessary. This information is not available in the reviewed literature for this compound.
Indirect Environmental Impacts Related to Degradation Processes
The degradation of chemical compounds in the environment can lead to indirect impacts, such as the depletion of dissolved oxygen in aquatic systems.
Biochemical Oxygen Demand (BOD) in Aquatic Systems and Oxygen Depletion
The Biochemical Oxygen Demand (BOD) is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic material present in a given water sample. Specific studies measuring the BOD of this compound and its potential to cause oxygen depletion in aquatic systems were not found. Therefore, the impact of its degradation on the oxygen levels of water bodies remains unquantified.
Advanced Topics and Future Research Directions
Computational Chemistry and Molecular Modeling of Propylene (B89431) Glycol Dioleate Interactions
While direct computational studies specifically targeting propylene glycol dioleate are not extensively documented in publicly available literature, the field of computational chemistry and molecular modeling offers powerful tools to predict and understand its behavior at a molecular level. Research on related molecules, such as propylene glycol and other long-chain esters, provides a framework for future investigations into this compound.
Molecular dynamics (MD) simulations, for instance, have been employed to study the behavior of propylene glycol in various environments. These simulations can elucidate the interactions of propylene glycol with other molecules, which is crucial for understanding its function as a solvent or a plasticizer. nih.govchemrxiv.org For example, MD simulations have been used to investigate the thermal conductivity enhancement of propylene glycol-based nanofluids, revealing insights into heat transfer mechanisms at the nanoscale. researchgate.net
Furthermore, computational models like the conductor-like screening model for real solvents (COSMO-RS) have been used to predict the solubility of drugs in lipid-based systems containing fatty acids like oleic acid. nih.gov Such models could be adapted to predict the solubility and interaction of this compound with active pharmaceutical ingredients or other components in complex formulations. Density Functional Theory (DFT) is another powerful tool that could be applied to study the electronic structure and reactivity of this compound, providing insights into its chemical transformations.
Future research in this area could focus on developing accurate force fields for this compound to enable large-scale MD simulations. These simulations could provide valuable information on its physical properties, its interactions with biological membranes, and its behavior in various industrial processes.
Table 1: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Potential Application for this compound | Insights Gained |
| Molecular Dynamics (MD) | Simulating its behavior as a lubricant or plasticizer. | Understanding friction, wear, and material flexibility at the molecular level. |
| Modeling its interaction with biological membranes. | Predicting its potential as a drug delivery agent or its toxicological profile. | |
| COSMO-RS | Predicting its solubility in various solvents and mixtures. | Optimizing formulations in cosmetics, pharmaceuticals, and food products. |
| Density Functional Theory (DFT) | Investigating its chemical reactivity and degradation pathways. | Designing more stable formulations and understanding its environmental fate. |
Application of Green Chemistry Principles in the Synthesis and Utilization of this compound
The synthesis of this compound is increasingly being approached through the lens of green chemistry, which emphasizes the use of renewable resources, milder reaction conditions, and the reduction of waste. A key focus in this area is the use of enzymatic catalysis, particularly with lipases.
Lipases are enzymes that can efficiently catalyze the esterification of propylene glycol with oleic acid to produce this compound. google.com This enzymatic route offers several advantages over traditional chemical synthesis, which often requires high temperatures and harsh catalysts. google.com Lipase-catalyzed synthesis can be performed under milder conditions, leading to higher product purity and reduced energy consumption. nih.gov
Research in this area has focused on optimizing the enzymatic synthesis process. For instance, studies have investigated the effect of various parameters, such as the type of lipase (B570770), reaction temperature, and substrate molar ratio, on the yield of propylene glycol esters. unife.itresearchgate.net The use of immobilized lipases is also being explored to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. unife.it
The principles of green chemistry also extend to the utilization of this compound. Its derivation from renewable resources like vegetable oils makes it an attractive alternative to petroleum-based chemicals. technoilogy.it
Table 2: Comparison of Chemical and Enzymatic Synthesis of Propylene Glycol Esters
| Feature | Chemical Synthesis | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong acids or bases google.com | Lipases google.com |
| Temperature | High | Mild |
| Pressure | Often elevated | Atmospheric |
| Byproducts | Can be significant | Minimal |
| Product Purity | May require extensive purification | High |
| Sustainability | Lower (often fossil fuel-based catalysts and higher energy input) | Higher (renewable catalyst, lower energy input) |
Integration of this compound in Sustainable Material Development and Circular Economy Initiatives
This compound, as an oleochemical derived from natural fats and oils, is well-positioned to contribute to the development of sustainable materials and the advancement of a circular economy. apag.org Oleochemicals are increasingly seen as key components in the transition away from a linear "take-make-dispose" model to a more circular one that emphasizes resource efficiency and waste reduction. technoilogy.itoleochemicalsasia.com
One of the most promising applications of this compound in sustainable material development is as a bio-based and biodegradable plasticizer. researchgate.net Plasticizers are added to polymers like PVC to increase their flexibility. Traditional phthalate (B1215562) plasticizers have raised environmental and health concerns, leading to a search for safer alternatives. This compound, with its favorable toxicological profile and potential for biodegradability, is being investigated as a green plasticizer. researchgate.net
Furthermore, the inherent biodegradability of propylene glycol and related esters is a significant advantage in the context of a circular economy. nih.govresearchgate.net The recycling and reprocessing of glycols are also established practices, which can be extended to products containing propylene glycol esters. guidechem.comrepublicservices.comfuchs.comhwhenvironmental.com For oleochemicals in general, the circular economy model involves utilizing by-products from other industries, such as food processing, and designing products that can be easily recycled or biodegraded at the end of their life. apag.org
The use of this compound as a biolubricant also aligns with circular economy principles. Biolubricants, derived from renewable resources, can offer improved biodegradability and reduced environmental impact compared to conventional mineral oil-based lubricants.
Exploration of Novel Catalytic Systems for Selective Transformations of this compound
Research into novel catalytic systems is crucial for unlocking the full potential of this compound and enabling its selective transformation into other valuable chemicals. While much of the catalytic research has focused on the synthesis of propylene glycol itself, the principles can be extended to its esters. rsc.orgrsc.orgbcrec.idfrontiersin.orggoogle.com
For instance, catalytic hydrogenation could be used to modify the oleic acid chains of this compound. This process, which involves the addition of hydrogen across the double bonds of the fatty acid, could be used to produce a saturated version of the molecule with different physical properties, such as a higher melting point and oxidative stability. Catalysts for the hydrogenation of fatty acids and their esters are well-established and could be adapted for this purpose. google.com
Catalytic oxidation is another area of interest. Selective oxidation of the double bonds in the oleic acid chains could lead to the formation of epoxides or other functionalized molecules that could serve as building blocks for polymers or other specialty chemicals. utoronto.caresearchgate.net
Transesterification, catalyzed by acids, bases, or enzymes, could also be employed to modify this compound. beilstein-journals.orgresearchgate.netdntb.gov.ua This reaction involves exchanging the fatty acid chains with other alkyl groups, allowing for the synthesis of a wide range of different esters with tailored properties. The development of highly selective and reusable catalysts for these transformations is a key area of ongoing research.
Table 3: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Products | Potential Applications |
| Hydrogenation | Heterogeneous metal catalysts (e.g., Ni, Pd, Pt) | Propylene glycol distearate | Waxes, stiffening agents, phase change materials |
| Oxidation | Metal oxides, supported noble metals | Epoxidized this compound, dicarboxylic acids | Plasticizers, polymer precursors, lubricants |
| Transesterification | Acids, bases, lipases | Other propylene glycol esters, fatty acid methyl esters (FAMEs) | Biofuels, specialty chemicals, surfactants |
| Hydrolysis | Acids, bases, lipases | Propylene glycol, oleic acid | Recovery of starting materials for recycling |
Q & A
Q. What are the standard methods for synthesizing propylene glycol dioleate (PGDO) in laboratory settings?
PGDO is synthesized via esterification of propylene glycol with oleic acid derivatives. Common methods include reacting oleic acid chloride with propylene glycol in the presence of pyridine to catalyze the reaction, forming the diester . Alternative routes involve acylation with oleic anhydride under controlled temperature (typically 60–80°C) to minimize side reactions . Researchers should monitor reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation.
Q. Which analytical techniques are most effective for characterizing PGDO purity and structural integrity?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended for quantifying PGDO and detecting residual oleic acid or monoester byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly distinguishing between mono- and diesters. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, such as residual pyridine from synthesis .
Q. What safety protocols are critical when handling PGDO in laboratory experiments?
PGDO is classified as minimally irritating in animal studies, but researchers should use standard PPE (gloves, goggles) to avoid skin/eye contact . Ensure proper ventilation during synthesis due to pyridine’s volatility and toxicity. Dispose of waste via approved organic solvent protocols, as PGDO’s logP >5 suggests limited environmental mobility but potential bioaccumulation .
Advanced Research Questions
Q. How can conflicting data on PGDO’s role in drug permeation enhancement be resolved?
Studies report contradictory effects of PGDO on transdermal drug delivery. For example, PGDO enhances permeation in human stratum corneum but shows negligible effects in hairless mouse models . To reconcile this, researchers should standardize experimental variables:
- Use ex vivo human skin from consistent donor demographics.
- Control formulation variables (e.g., PGDO concentration, solvent polarity) using design-of-experiments (DoE) approaches.
- Compare results with computational models predicting logP and molecular weight effects on skin penetration .
Q. What strategies optimize PGDO’s stability in lipid-based formulations for prolonged storage?
PGDO’s ester bonds are prone to hydrolysis under acidic/basic conditions. To improve stability:
- Adjust formulation pH to 5–6 using buffering agents (e.g., citrate-phosphate).
- Incorporate antioxidants (e.g., α-tocopherol) to prevent oleic acid oxidation .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .
Q. How does PGDO interact with ionic liquids in tribological applications, and what mechanisms drive its lubricant performance?
PGDO acts as a base stock in synthetic lubricants, with ionic liquids (e.g., imidazolium salts) enhancing anti-wear properties. Tribological studies show synergistic effects when 1–2% ionic liquid is added, reducing steel-aluminum friction coefficients by ~30% . Researchers should use pin-on-disk tribometry under controlled loads (10–50 N) and temperatures (25–100°C), complemented by surface analysis (SEM/EDS) to characterize wear scar morphology .
Q. What experimental designs address discrepancies in PGDO’s cytotoxicity across cell-line studies?
PGDO exhibits low cytotoxicity in fibroblasts but moderate effects in keratinocytes. To clarify:
- Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference).
- Use alamarBlue® assays for metabolic activity and live/dead staining for membrane integrity.
- Compare results with structurally similar esters (e.g., propylene glycol dilaurate) to isolate oleate-specific effects .
Methodological Guidance
- For synthesis optimization: Use response surface methodology (RSM) to model the effects of reaction time, temperature, and catalyst concentration on PGDO yield .
- For data contradiction analysis: Apply multivariate statistical tools (e.g., principal component analysis) to identify confounding variables in permeation or cytotoxicity studies .
- For formulation stability: Pair dynamic light scattering (DLS) with zeta potential measurements to monitor emulsion stability when PGDO is used as a co-surfactant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
